molecular formula C7H10N2O3 B1418973 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 874196-94-8

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1418973
CAS No.: 874196-94-8
M. Wt: 170.17 g/mol
InChI Key: BMUGOSJLZCHJKW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS 874196-94-8) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a pyrazole core substituted with a carboxylic acid group at the 4-position and a 2-methoxyethyl chain on the ring nitrogen . Its molecular formula is C 7 H 10 N 2 O 3 and it has a molecular weight of 170.17 g/mol . The primary value of this reagent lies in its bifunctional structure. The carboxylic acid group serves as a versatile handle for further synthetic modification, enabling its use as a precursor for the synthesis of more complex molecules, such amides and esters . The 2-methoxyethyl side chain can influence the compound's physicochemical properties, including solubility and lipophilicity, making it a valuable scaffold for constructing potential pharmacologically active agents . Researchers utilize this compound in the exploration of new therapeutic candidates, where it can be incorporated to modulate the properties of a lead compound. This product is supplied with a documented MDL number MFCD09965733 and is characterized by its SMILES notation, COCCN1C=C(C=N1)C(=O)O . It is intended for use by qualified researchers in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information prior to use.

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUGOSJLZCHJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874196-94-8
Record name 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Step 1: Synthesis of Pyrazole Core

  • Starting Material : 4-Nitro-1H-pyrazole or related derivatives.
  • Reaction Conditions : Potassium carbonate in acetonitrile at 80°C for 4 hours.
  • Mechanism : Nucleophilic substitution or cyclization involving hydrazine derivatives to form the pyrazole ring.

Step 2: Introduction of the 2-Methoxyethyl Group

  • Reagents : 1-Bromo-2-methoxyethane or similar alkyl halides.
  • Reaction : Alkylation at the N-1 position of the pyrazole ring.
  • Conditions : Use of potassium carbonate as base in acetonitrile, maintaining temperature around 80°C.

Step 3: Oxidation or Hydrolysis to Carboxylic Acid

  • Method : Oxidation of the side chain or hydrolysis of ester intermediates.
  • Reagents : Potassium permanganate, potassium dichromate, or other oxidants under controlled conditions.
  • Outcome : Conversion of the side chain to the carboxylic acid, yielding 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid .

Alternative Route via Hydrazono Acetates

Research indicates that hydrazono acetates can be employed to synthesize pyrazole derivatives with subsequent oxidation to the acid form:

  • Reaction : Hydrazono acetate reacts with appropriate aldehydes or ketones, forming the pyrazole ring.
  • Conditions : Reflux in suitable solvents like ethanol or acetonitrile.
  • Post-reaction : Acidic or basic hydrolysis to obtain the free carboxylic acid.

Specific Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Yield Notes
1 4-Nitro-1H-pyrazole + potassium carbonate Acetonitrile 80°C 4 hours -- Formation of pyrazole core
2 1-Bromo-2-methoxyethane Acetonitrile 80°C 4 hours -- Alkylation at N-1 position
3 Oxidants (e.g., KMnO4) Water/Acetone Reflux Variable High Conversion to carboxylic acid

Note: Exact yields vary depending on specific conditions, but research reports yields around 86-96% for key intermediates, with overall yields optimized through process control.

Research Findings and Advantages

  • Efficiency : The methods involve short reaction routes with high yields at each step.
  • Cost-Effectiveness : Use of inexpensive reagents like potassium carbonate and common solvents.
  • Safety and Scalability : Reactions are conducted under controlled temperatures with straightforward purification.
  • Environmental Impact : Low emissions of waste gases and water, suitable for industrial production.

Summary of Key Research Outcomes

  • The synthesis routes are supported by detailed spectroscopic analyses (NMR, GC, LC) confirming the structure at each stage.
  • The process is adaptable for large-scale manufacturing, with emphasis on safety, cost, and environmental considerations.
  • The use of hydrazono compounds and oxidation steps are central to the efficient synthesis of the target compound.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activities. Compounds structurally related to this compound were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated promising antibacterial effects, with certain derivatives demonstrating significant activity against these pathogens .

Antiviral Effects

Recent studies have explored the antiviral potential of pyrazole compounds against HIV-1. A specific derivative was identified as a non-toxic inhibitor of HIV-1 replication, showcasing its ability to act independently from conventional antiviral mechanisms . This highlights the importance of further exploring the antiviral capabilities of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences activity:

SubstituentEffect on Activity
Methoxy groupEnhances anti-inflammatory properties
Ethyl groupIncreases solubility and bioavailability
Carboxylic acidEssential for receptor binding

The methoxyethyl group is believed to enhance lipophilicity, improving cellular uptake and efficacy .

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrazole derivatives, one compound resembling this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-4-carboxylic acids differ primarily in their N1 substituents, which modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid 2-Methoxyethyl C₇H₁₀N₂O₃ 170.17 Enhanced solubility due to ether oxygen; moderate Log P
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl C₅H₆N₂O₂ 126.11 Baseline compound; lower Log P (~0.5) compared to methoxyethyl analog
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl C₅H₄F₂N₂O₂ 162.09 Higher acidity (pKa ~2.5) due to electron-withdrawing CF₂ group
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-Chlorobenzyl C₁₁H₉ClN₂O₂ 236.65 Increased lipophilicity (Log P ~3.2); potential antimicrobial activity
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid 4-Bromobenzyl C₁₁H₉BrN₂O₂ 281.11 Bromine enhances halogen bonding; used in crystallography studies
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid 2-Methoxyethyl + pyrrolidone C₁₁H₁₅N₃O₄ 253.25 Extended conjugation; potential CNS activity due to pyrrolidone moiety

Physicochemical Properties

  • Acidity (pKa): The carboxylic acid group typically has a pKa range of 2.5–4.3. Electron-withdrawing substituents (e.g., CF₂ in difluoromethyl analog) lower pKa, enhancing acidity, while electron-donating groups (e.g., methoxyethyl) may slightly raise it .
  • Lipophilicity (Log P): Substituents like chlorobenzyl or bromobenzyl increase Log P (2.5–3.5), favoring membrane permeability. Methoxyethyl groups balance hydrophilicity and lipophilicity (estimated Log P ~1.5) .
  • Solubility: Methoxyethyl and pyrrolidone-containing analogs exhibit improved aqueous solubility compared to aryl-substituted derivatives .

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationship (SAR) data.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

2. Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activities. Compounds structurally related to this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated promising antibacterial effects, with certain derivatives demonstrating significant activity against these pathogens .

3. Antiviral Effects
Recent studies have explored the antiviral potential of pyrazole compounds against HIV-1. A specific derivative was identified as a non-toxic inhibitor of HIV-1 replication, showcasing its ability to act independently from conventional antiviral mechanisms . This highlights the importance of further exploring the antiviral capabilities of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences activity:

Substituent Effect on Activity
Methoxy groupEnhances anti-inflammatory properties
Ethyl groupIncreases solubility and bioavailability
Carboxylic acidEssential for receptor binding

The methoxyethyl group in particular is believed to enhance lipophilicity, which may improve cellular uptake and efficacy .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study examining various pyrazole derivatives, one compound resembling this compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited remarkable activity against Klebsiella pneumoniae, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : A typical synthesis involves cyclocondensation of substituted acetoacetate derivatives with hydrazines or hydrazides. For example, ethyl acetoacetate can react with 2-methoxyethylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring, followed by alkaline hydrolysis of the ester group to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: highlights using NaN₃ in DMF at 50°C for azide incorporation, while hydrolysis steps often require controlled pH to avoid side reactions .

Q. How is the purity and structural characterization of this compound verified in academic research?

  • Methodological Answer :

  • Purity : HPLC (≥95% purity criteria) and melting point analysis are standard .
  • Structural Confirmation : Single-crystal X-ray diffraction (SHELX software suite) resolves bond lengths and angles, while spectroscopic methods (¹H/¹³C NMR, FT-IR) validate functional groups. For instance, used SHELXL refinement for crystallographic data and DFT-calculated IR spectra to cross-validate experimental results .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of spectroscopic properties or reactivity for this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can simulate vibrational spectra (IR/Raman), NMR chemical shifts, and electronic transitions (UV-Vis). demonstrated a <5% deviation between DFT-calculated and experimental IR frequencies, enabling accurate assignment of vibrational modes for the pyrazole ring and methoxyethyl substituent . Additionally, molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic substitution .

Q. What experimental strategies resolve discrepancies between theoretical predictions and empirical spectral data?

  • Methodological Answer :

  • Spectral Calibration : Adjust DFT basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) to better match experimental NMR/IR data .
  • Crystallographic Validation : Compare computed bond angles/distances with X-ray data. identified a 0.02 Å deviation in C=O bond lengths via SHELXL-refined structures, confirming DFT accuracy .
  • Multi-technique Cross-validation : Combine UV-Vis, fluorescence, and mass spectrometry to resolve ambiguities in tautomeric forms or hydration states .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as shown in for azide coupling (80% yield in DMF vs. 50% in ethanol) .
  • Catalyst Screening : used diethylchlorophosphonate for electrophilic substitutions, achieving >90% conversion under reflux .
  • Workup Protocols : Liquid-liquid extraction (e.g., CH₂Cl₂/water) and column chromatography (silica gel, ethyl acetate/hexane) minimize impurities. For acidic workup, maintain pH 3–4 during crystallization to avoid decomposition .

Q. What are the challenges in analyzing biological activity data for this compound, and how can they be addressed?

  • Methodological Answer :

  • Bioactivity Assay Design : Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with target binding. highlights XOR inhibition studies (Kᵢ = 0.6 nM) using steady-state kinetics .
  • Data Contradictions : Address variability in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, enzyme source). For example, noted mixed inhibition kinetics (Kᵢ vs. Kᵢ'), requiring Lineweaver-Burk plots for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid

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